molecular formula C18H20N4O4S B2445778 2-(4-(Morpholinosulfonyl)phenyl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile CAS No. 941267-43-2

2-(4-(Morpholinosulfonyl)phenyl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile

Cat. No. B2445778
CAS RN: 941267-43-2
M. Wt: 388.44
InChI Key: WRIMZNTYZKUQNL-UHFFFAOYSA-N
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Description

2-(4-(Morpholinosulfonyl)phenyl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile, also known as MS023, is a small molecule inhibitor that has gained significant attention in the field of scientific research. This compound has been shown to have a profound effect on the biochemical and physiological processes of cells, making it a valuable tool for studying various cellular mechanisms.

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis and Reactions

    Research has been conducted on the synthesis and properties of 5-alkylamino-1,3-oxazole-4-carbonitriles, which are chemically related to the query compound. These studies involve the synthesis of compounds containing morpholino and phthalimidopropyl substituents at specific positions of the oxazole ring, demonstrating the versatility of these molecules in chemical synthesis and their potential as intermediates in the development of more complex chemical entities (Chumachenko et al., 2014) (Chumachenko et al., 2014).

  • Electrochemical Properties

    Studies have also explored the electrochemical reduction of CO2, demonstrating the potential application of related compounds in environmental chemistry and catalysis. For instance, rhenium tricarbonyl complexes coordinated by asymmetric diimine ligands, including a pyridine moiety bound to an oxazoline ring, have shown the ability to catalyze the electrochemical reduction of CO2 in various solvents (Nganga et al., 2017).

Biological Applications

  • Antimicrobial Activity

    The antimicrobial properties of compounds derived from 1,2,4-triazoles and their Mannich and Schiff bases, which incorporate morpholine and pyridine units, have been investigated. These studies highlight the potential use of these compounds in developing new antimicrobial agents with activity against a variety of microorganisms (Bayrak et al., 2009).

  • Antitumor Activity

    New ruthenium(II) complexes synthesized from different substituted isothiazole ligands, including a morpholine-4-ylisothiazole-4-carbonitrile derivative, have shown interactions with DNA and human serum albumin (HSA), suggesting potential applications in cancer therapy. These complexes exhibit significant cytotoxic activity against certain cancer cell lines, underscoring their potential as antitumor agents (Đukić et al., 2020).

properties

IUPAC Name

2-(4-morpholin-4-ylsulfonylphenyl)-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c19-13-16-18(21-7-1-2-8-21)26-17(20-16)14-3-5-15(6-4-14)27(23,24)22-9-11-25-12-10-22/h3-6H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIMZNTYZKUQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Morpholinosulfonyl)phenyl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile

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